2-Phenylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 2-Phenylpyrrolidine and its derivatives can be achieved through various synthetic routes. A notable method involves the double reduction of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, P., et al., 2007). Another approach uses N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines, demonstrating the versatility in constructing 2-Phenylpyrrolidine structures (Sorgi, K., et al., 2003).
Molecular Structure Analysis
2-Phenylpyrrolidine's molecular structure has been extensively analyzed to understand its reactivity and interactions in various chemical environments. Computational studies, such as those on the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of aluminophosphate ALPO-5, provide insight into the molecular interactions and stability of 2-Phenylpyrrolidine derivatives (Gómez-Hortigüela, L., et al., 2004).
Chemical Reactions and Properties
2-Phenylpyrrolidine participates in various chemical reactions, highlighting its chemical properties. For example, the lithiation-substitution of N-Boc-2-phenylpyrrolidine showcases the compound's ability to form quaternary stereocenters, essential for pharmaceutical synthesis (Sheikh, N. S., et al., 2012). Additionally, copper-catalyzed coupling reactions demonstrate its utility in forming aryl- and vinylpyrrolidines, compounds frequently found in bioactive molecules (Um, C., et al., 2016).
Scientific Research Applications
Synthesis of (4S-Phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine : Achieved through the double reduction of cyclic sulfonamide precursors. This represents an efficient method to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
Discovery of ABT-267, a pan-genotypic inhibitor of HCV NS5A : N-phenylpyrrolidine-based inhibitors like ABT-267 have shown excellent potency against hepatitis C, with low-picomolar EC50 values and effective pharmacokinetics. ABT-267 is particularly significant for its pan-genotypic inhibitory effect against various genotypes of HCV (DeGoey et al., 2014).
General and enantioselective synthesis of 2-substituted 2-phenylpyrrolidines and -piperidines : Important for pharmaceutical applications, this synthesis involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine. This method has been developed to control the formation of quaternary stereocenters, crucial in drug development (Sheikh et al., 2012).
Direct and selective arylation of sp3 C-H bonds in N-phenylpyrrolidine : This method does not require a directing group, making it a novel approach for functionalizing sp3 C-H bonds. The research suggests this could be a promising technique for molecular modifications in organic chemistry (Sezen & Sames, 2005).
Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution : This process is notable for creating enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, which are significant in neurotransmitter research (Koszelewski et al., 2009).
Safety And Hazards
2-Phenylpyrrolidine is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The pyrrolidine ring, which is a key feature of 2-Phenylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 2-Phenylpyrrolidine and related compounds lies in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .
properties
IUPAC Name |
2-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDHSGANMHVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903061 | |
Record name | NoName_3649 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrrolidine | |
CAS RN |
1006-64-0 | |
Record name | 1006-64-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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